N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound this compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Benzimidazole derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmaceutical properties . They are known for their broad-spectrum pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives work by inhibiting specific enzymes, while others may interact with cellular receptors to modulate their activity .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular division, affecting the growth and proliferation of cells .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives can vary widely depending on the specific compound. These properties can be influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can include changes in cellular function, inhibition of cell growth, and induction of cell death, among others .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the condensation of 2-aminobenzimidazole with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the process. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- 4-(1H-1,3-benzodiazol-2-yl)phenylamine
- 2-(1H-1,3-benzodiazol-2-yl)benzoic acid
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is unique due to its specific structural features, such as the presence of both benzimidazole and phenoxybenzamide moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(18-14-16-20(17-15-18)31-19-8-2-1-3-9-19)29-22-11-5-4-10-21(22)25-27-23-12-6-7-13-24(23)28-25/h1-17H,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIXVGCLLSGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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